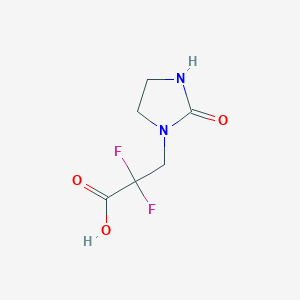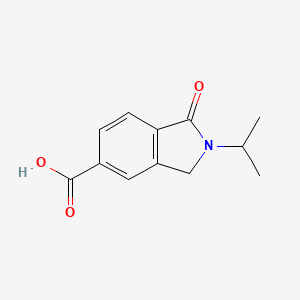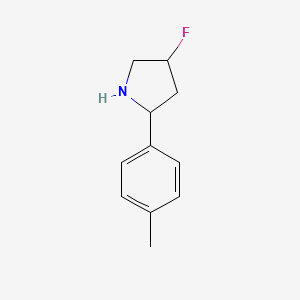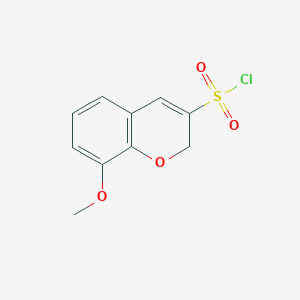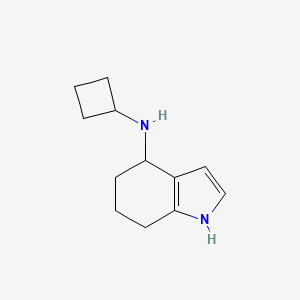
2-(Pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole is a heterocyclic compound that features both pyrrolidine and thiophene rings fused to an imidazole core. This unique structure imparts the compound with interesting chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a pyrrolidine derivative and a thiophene derivative in the presence of a suitable catalyst can yield the desired imidazole compound. Specific reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one
- 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)propan-1-one
Uniqueness
Compared to similar compounds, 2-(Pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole stands out due to its unique imidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H13N3S |
|---|---|
Peso molecular |
219.31 g/mol |
Nombre IUPAC |
2-pyrrolidin-2-yl-5-thiophen-2-yl-1H-imidazole |
InChI |
InChI=1S/C11H13N3S/c1-3-8(12-5-1)11-13-7-9(14-11)10-4-2-6-15-10/h2,4,6-8,12H,1,3,5H2,(H,13,14) |
Clave InChI |
NGGIOZFMELUQHK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=NC=C(N2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


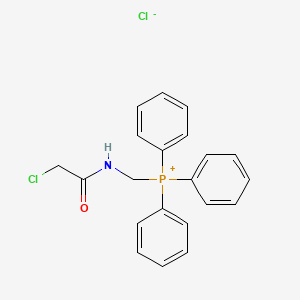
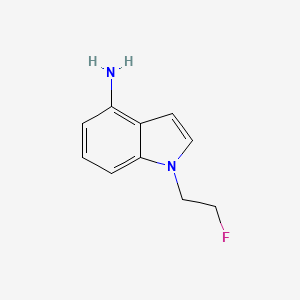

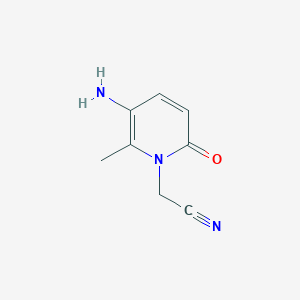
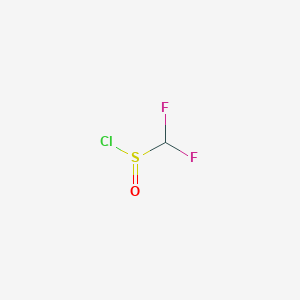
![Ethyl 1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13156017.png)

